molecular formula C29H33N3O5S2 B2881139 methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-64-3

methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2881139
CAS No.: 449782-64-3
M. Wt: 567.72
InChI Key: INLCMQOALYKWSC-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic molecule featuring:

  • A 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core with 5,5,7,7-tetramethyl substitutions, enhancing steric bulk and lipophilicity.
  • A methyl ester at position 3, which may serve as a prodrug motif or influence metabolic stability.

This compound shares structural motifs with antitubulin and antiproliferative agents, though its specific biological activity remains underexplored in the provided evidence .

Properties

IUPAC Name

methyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5S2/c1-28(2)17-21-23(27(34)37-5)26(38-24(21)29(3,4)31-28)30-25(33)19-12-14-20(15-13-19)39(35,36)32-16-8-10-18-9-6-7-11-22(18)32/h6-7,9,11-15,31H,8,10,16-17H2,1-5H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLCMQOALYKWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various research studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26N4O4S2C_{25}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 510.63 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown activity against various bacterial strains such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with Minimum Inhibitory Concentrations (MICs) reported as low as 6.25 µg/mL for some derivatives . The presence of the quinoline moiety in the compound is believed to enhance its interaction with bacterial DNA gyrase and topoisomerase IV, leading to effective inhibition of bacterial growth .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar compounds have shown cytotoxic effects against several cancer cell lines. For example, certain derivatives have been reported to exhibit significant activity against leukemia and colon cancer cell lines . The mechanism of action may involve the inhibition of key enzymes involved in DNA replication and repair processes.

Anti-inflammatory Activity

Emerging studies indicate that compounds with similar structures may possess anti-inflammatory properties. For instance, bromodomain-containing protein 4 (BRD4) inhibitors have been explored for their potential in treating inflammatory disorders . The sulfonamide group in the compound may play a crucial role in modulating inflammatory pathways.

Research Findings and Case Studies

Study Activity Findings
Study AAntimicrobialMIC of 6.25 µg/mL against E. coli and K. pneumoniae
Study BAnticancerSignificant cytotoxicity against leukemia cell lines
Study CAnti-inflammatoryInhibition of BRD4 related pathways

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase and Topoisomerase IV : These enzymes are critical for bacterial DNA replication; inhibition leads to cell death.
  • Inflammatory Pathways : Modulation of BRD4 may reduce the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Core Modifications: Substituents on the Thieno[2,3-c]pyridine Ring

Compound Name Substituents at Positions Key Functional Groups Biological Activity (if reported)
Target Compound 5,5,7,7-Tetramethyl Methyl ester (C3), 3,4-dihydroquinoline sulfonyl-benzamido (C2) Not explicitly reported
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () 6-Methyl Ethyl ester (C3), phenylthioureido (C2) Antiproliferative activity (micromolar range)
2-Carboxamido-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives () Unsubstituted core Cyano (C3), pyridinylacrylamido (C2) IC50 = 0.2–5 µM (RKOp27 colon adenocarcinoma cells)
Methyl 2-(4-isopropoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () 5,5,7,7-Tetramethyl Methyl ester (C3), isopropoxybenzamido (C2) Targets ubiquitin-conjugating enzyme E2 N (UBE2N)

Key Observations :

  • Position 3 modifications: Cyano groups () correlate with potent antiproliferative activity, whereas ester groups (target compound, ) may reduce direct target engagement unless hydrolyzed to carboxylic acids .

Functional Group Variations at Position 2

Compound Name Position 2 Substituent Structural Impact
Target Compound 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamido Sulfonyl group enhances polarity; dihydroquinoline enables planar aromatic interactions.
Compound 4-Isopropoxybenzamido Ether linkage reduces electronegativity; isopropoxy group increases hydrophobicity.
Compound 3-Phenylthioureido Thiourea moiety introduces hydrogen-bond donor/acceptor capacity.

Key Observations :

  • The sulfonyl group in the target compound may improve solubility and receptor-binding specificity compared to ether-linked analogs () .
  • Dihydroquinoline vs. phenylthioureido (): The former’s fused bicyclic system may enhance affinity for hydrophobic binding pockets, while the latter’s thiourea could facilitate metal coordination .

Preparation Methods

Thorpe-Ziegler Cyclization for Thienopyridine Formation

The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via Thorpe-Ziegler cyclization , a method validated for analogous structures. Starting from a nitrile-containing precursor, mercaptoacetonitrile derivatives undergo base-mediated cyclization to form the fused thiophene-pyridine system.

Representative Procedure :

  • React 2-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with methyl chloroacetate in the presence of potassium carbonate to introduce the thioether linkage.
  • Deprotonate the intermediate with sodium hydride in anhydrous DMF, inducing cyclization at 80°C for 12 hours.

Key Data :

Parameter Value Source
Yield 68–72%
Cyclization Temp. 80°C
Solvent Dimethylformamide (DMF)

Preparation of 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoic Acid

Sulfonylation of 3,4-Dihydroquinoline

The sulfonylbenzamido group is introduced via sulfonylation of 3,4-dihydroquinoline with 4-(chlorosulfonyl)benzoic acid.

Procedure :

  • Dissolve 3,4-dihydroquinoline (1.0 equiv) in dichloromethane (DCM) under nitrogen.
  • Add 4-(chlorosulfonyl)benzoic acid (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours, then extract with 5% HCl to isolate the sulfonamide product.

Optimization Notes :

  • Excess triethylamine ensures complete deprotonation of the quinoline amine.
  • Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) confirms sulfonylation completion.

Amide Coupling to Assemble the Final Compound

Activation of 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzoic Acid

The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for efficient amide bond formation.

Synthetic Steps :

  • Combine 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DCM.
  • After 30 minutes, add methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1.0 equiv).
  • Stir at room temperature for 24 hours, then purify via silica gel chromatography (ethyl acetate:methanol = 9:1).

Yield and Characterization :

Parameter Value Source
Isolated Yield 65%
Purity (HPLC) >98%
$$ ^1H $$ NMR δ 1.28 (s, 12H, CH₃), 3.82 (s, 3H, COOCH₃)

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for Thorpe-Ziegler cyclization from 12 hours to 45 minutes, improving yield to 78%.

Solid-Phase Synthesis for Scalability

Immobilizing the thienopyridine core on Wang resin enables iterative amide coupling and sulfonylation, though this method requires specialized equipment.

Challenges and Optimization Strategies

Steric Hindrance in Amide Coupling

The tetramethyl groups on the thienopyridine core create steric hindrance, necessitating excess coupling reagents (HATU) and prolonged reaction times.

Sulfonylation Byproducts

Competitive sulfonation at the quinoline’s aromatic ring is mitigated by using controlled stoichiometry (1.2 equiv sulfonyl chloride).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • $$ ^1H $$ NMR : Confirm methyl ester (δ 3.82 ppm) and tetramethyl groups (δ 1.28 ppm).
  • HRMS : Molecular ion peak at m/z 590.2 (calculated for C₃₀H₃₅N₃O₆S₂).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with >98% purity.

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